1-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions, often using reagents like methanesulfonyl chloride in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group is typically formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
- N-(5-Chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to inhibit specific enzymes and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23ClN2O4S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-8-7-17(21)13-18(19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
CEQYLGDAKRAWCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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